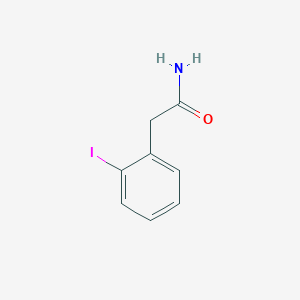

2-(2-Iodophenyl)acetamide

Description

Significance in Organic Synthesis and Chemical Research

The importance of 2-(2-Iodophenyl)acetamide in the realm of organic synthesis and chemical research is substantial, primarily owing to its role as a versatile intermediate. Its structural features allow it to participate in a variety of chemical reactions, making it a valuable tool for chemists.

One of the primary applications of this compound is in the synthesis of complex organic molecules. The iodine atom on the phenyl ring makes the compound an excellent substrate for cross-coupling reactions, such as the Sonogashira and Ullmann-type couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the construction of intricate molecular frameworks.

In the field of medicinal chemistry, this compound serves as a key building block for the development of new therapeutic agents. chemimpex.com Derivatives of this compound have been investigated for their potential biological activities. For instance, it is used in the preparation of tricyclic CRBN ligands. chemicalbook.com The ability to modify the core structure of this compound allows researchers to synthesize a diverse range of compounds and study their interactions with biological targets.

Furthermore, this compound is utilized in the synthesis of dyes and agrochemicals, highlighting its broad applicability across different sectors of the chemical industry. chemimpex.com Its stability and relative ease of handling make it a practical choice for laboratory-scale synthesis and research. chemimpex.com The compound's utility extends to materials science, where it has been applied in the development of new materials like polymers and coatings to enhance their properties. chemimpex.com

A documented synthesis of this compound involves the reaction of 2-iodophenylacetic acid with thionyl chloride, followed by treatment with ammonium (B1175870) carbonate. This procedure yields the desired product as a light cream-colored solid.

Table 2: Research Applications of this compound

| Field | Application |

|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis, participant in cross-coupling reactions (e.g., Sonogashira, Ullmann). |

| Medicinal Chemistry | Building block for pharmaceuticals, used in the synthesis of tricyclic CRBN ligands. chemimpex.comchemicalbook.com |

| Agrochemicals | Intermediate in the synthesis of agrochemical compounds. chemimpex.com |

| Materials Science | Used in the development of new polymers and coatings. chemimpex.com |

| Analytical Chemistry | Acts as a reagent in certain analytical methods. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSFKDNBKNSCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Iodophenyl Acetamide

Established Synthetic Routes

Synthesis from 2-Iodophenylacetic Acid Precursors

The primary and most direct method for the synthesis of 2-(2-iodophenyl)acetamide involves the conversion of 2-iodophenylacetic acid. This transformation is typically achieved through a two-step process: activation of the carboxylic acid followed by amidation.

A common approach involves the activation of 2-iodophenylacetic acid by converting it into its more reactive acid chloride derivative. nih.govsigmaaldrich.comgoogle.com This is often accomplished using thionyl chloride (SOCl₂), which reacts with the carboxylic acid to form 2-iodophenylacetyl chloride. google.com The excess thionyl chloride is typically removed under reduced pressure to yield the crude acid chloride. google.com

Following the formation of the acid chloride, the subsequent amidation step introduces the acetamide (B32628) functional group. A frequently employed method for this is the reaction of the 2-iodophenylacetyl chloride with an ammonia (B1221849) source. One specific protocol details the use of ammonium (B1175870) carbonate. In this procedure, the acid chloride, dissolved in a suitable solvent like dichloromethane (B109758) (DCM), is treated with ammonium carbonate and heated to facilitate the reaction. After the reaction is complete, the product, this compound, can be isolated and purified.

Detailed research findings from a patented procedure describe a specific example of this synthesis. A solution of 2-iodophenylacetic acid in thionyl chloride was heated, and after removal of the excess thionyl chloride, the resulting residue was dissolved in DCM. The addition of ammonium carbonate and subsequent heating resulted in the formation of this compound, which was isolated as a light cream-colored solid with a yield of 63%.

The following table summarizes the key steps and reagents involved in a representative synthesis of this compound from 2-Iodophenylacetic acid.

| Step | Precursor/Intermediate | Reagent(s) | Solvent(s) | Temperature | Duration | Outcome | Yield | Reference |

| 1 | 2-Iodophenylacetic acid | Thionyl chloride | Thionyl chloride | 75 °C | 3 hours | 2-Iodophenylacetyl chloride | - | |

| 2 | 2-Iodophenylacetyl chloride | Ammonium carbonate | Dichloromethane (DCM) | 60 °C | 20 hours | This compound | 63% |

Reactivity and Transformation Pathways of 2 2 Iodophenyl Acetamide

Organometallic Reactions

The interaction of 2-(2-Iodophenyl)acetamide with transition metals, particularly palladium, opens up a rich field of organometallic chemistry. These reactions typically commence with the oxidative addition of the aryl-iodide bond to a low-valent metal center, paving the way for subsequent transformations.

Oxidative Addition to Form Ortho-Palladated Complexes

A fundamental step in the organometallic chemistry of this compound is its reaction with palladium(0) complexes to form stable ortho-palladated complexes. um.esacs.orgacs.org This process involves the oxidative addition of the C-I bond to a Pd(0) source, such as "Pd(dba)₂" ([Pd₂(dba)₃]·dba), in the presence of a chelating ligand like N,N,N',N'-tetramethylethylenediamine (tmeda) or 4,4'-di-tert-butyl-2,2'-bipyridyl (dbbpy). um.esacs.orgacs.org The resulting products are aryl palladium(II) iodide complexes. um.esacs.orgacs.org

These complexes can be further manipulated. For instance, treatment with silver trifluoromethanesulfonate (B1224126) (AgTfO) leads to the abstraction of the iodide ligand and the formation of cationic cyclometalated derivatives where the acetamide (B32628) oxygen coordinates to the palladium center. um.esacs.org Alternatively, deprotonation of the amide group with a base like potassium tert-butoxide (KOtBu) yields neutral amidate complexes with a Pd-N bond. um.esacs.org

Table 1: Formation of Ortho-Palladated Complexes from this compound and its Derivatives.

| Starting Material | Palladium Source | Ligand | Product Type | Reference |

|---|---|---|---|---|

| This compound | "Pd(dba)₂" | tmeda | Aryl palladium(II) iodide complex | um.es |

| 2-(2-Iodophenyl)-N-methylacetamide | "Pd(dba)₂" | tmeda | Aryl palladium(II) iodide complex | um.es |

| 2-(2-Iodophenyl)-N,N-dimethylacetamide | "Pd(dba)₂" | tmeda | Aryl palladium(II) iodide complex | um.es |

| 2-(2-Iodophenyl)-N-methylacetamide | "Pd(dba)₂" | dbbpy | Aryl palladium(II) iodide complex | um.es |

| Aryl palladium(II) iodide complex | AgTfO | - | Cationic cyclometalated derivative | um.es |

| Aryl palladium(II) iodide complex | KOtBu | - | Neutral amidate complex | um.es |

Carbon Monoxide and Isonitrile Insertion Reactions into Metal-Carbon Bonds

The palladium-carbon bond in the ortho-palladated complexes derived from this compound is susceptible to insertion reactions with small molecules like carbon monoxide (CO) and isonitriles (e.g., XyNC, where Xy = 2,6-dimethylphenyl). um.esacs.org These insertion reactions are crucial steps in the synthesis of various heterocyclic compounds.

Reaction of the aryl palladium(II) iodide complexes with CO at low temperatures leads to the formation of acyl derivatives. um.esacs.org Depending on the reaction conditions and the nature of the amide substituent, these acyl intermediates can undergo further transformations. um.esacs.org For example, prolonged reaction times at higher temperatures can lead to the formation of isoquinoline-1,3(2H,4H)-diones or 3-amino-1H-2-benzopyran-1-ones. um.es

Similarly, the insertion of isonitriles into the Pd-C bond generates iminoacyl complexes. um.esacs.org These intermediates are also key for the synthesis of nitrogen-containing heterocycles. um.esacs.org

Intramolecular Reductive Coupling Reactions (C-N and C-O)

Following the insertion of CO or isonitriles, the resulting acyl or iminoacyl palladium complexes can undergo intramolecular reductive coupling, leading to the formation of new carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds. The outcome of this coupling is highly dependent on the substitution pattern of the amide nitrogen in the original this compound derivative. um.es

When the starting material is a primary or secondary amide (containing an N-H bond), the reaction with CO typically leads to the formation of homophthalimide derivatives through a C-N bond-forming reductive elimination. um.es In contrast, when a tertiary amide is used, the final step is a C-O coupling, yielding 3-amino-isocoumarin derivatives. um.es This selectivity provides a powerful tool for the divergent synthesis of different heterocyclic scaffolds from a common precursor. um.es

Cross-Coupling Reactions

The carbon-iodine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing more complex molecular architectures.

Applications in Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful method for forming carbon-carbon bonds. numberanalytics.comwikipedia.org this compound and its derivatives have been successfully employed in Sonogashira reactions to synthesize a variety of compounds, including quinoline (B57606) derivatives. The reaction's mild conditions and tolerance of various functional groups make it a valuable tool in modern organic synthesis. numberanalytics.comwikipedia.org For instance, coupling of this compound with an appropriate alkyne can lead to the formation of precursors for complex heterocyclic systems.

Table 2: Examples of Sonogashira Coupling Applications.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| This compound | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynylated phenylacetamide | numberanalytics.com |

| Aryl Halide | Terminal Alkyne | Nickel catalyst, Copper(I) co-catalyst | Alkynylated arene | wikipedia.org |

| Aryl Halide | Terminal Alkyne | Gold and Palladium co-catalysis | Alkynylated arene | wikipedia.org |

Applications in Ullmann-Type Coupling

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has evolved to include various C-N and C-O bond-forming reactions. wikipedia.org this compound can participate in Ullmann-type couplings, although its application in this area is less documented than in palladium-catalyzed processes. A study reported that the Ullmann-type reaction between 2-iodoaniline (B362364) and another reactant was unsuccessful in producing the desired product, highlighting potential limitations. mdpi.com However, a convenient two-step, one-pot method for preparing indolo[1,2-a]quinazoline derivatives has been developed using a sequential Ullmann-type C-C and C-N coupling, starting from N-(2-iodophenyl)acetamide. researchgate.net This protocol utilizes a CuI/L-proline catalytic system. researchgate.net

Mechanistic Investigations and Theoretical Studies on Iodophenylacetamides

Elucidation of Reaction Mechanisms

Understanding the intricate steps of a chemical reaction is fundamental to optimizing synthetic routes and developing new catalytic systems. For iodophenylacetamides, the focus has been on reactions facilitated by organometallic catalysts.

Mechanistic Pathways in Organometallic Catalysis

Organometallic catalysis plays a crucial role in the synthesis of complex organic molecules. In the context of iodophenylacetamides and their derivatives, nickel-catalyzed reactions have been a subject of investigation. For instance, mechanistic studies on nickel-catalyzed annulation/cyanation reactions have been conducted to understand the detailed pathways. researchgate.net Initially, it was proposed that organozinc reagents are formed in situ, which then undergo transmetallation with the nickel catalyst. researchgate.net

Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are also vital. The synthesis of aniline-based amides from N-(2,5-dibromophenyl) acetamide (B32628) and various arylboronic acids proceeds via a catalytic cycle that includes oxidative addition, transmetallation, and reductive elimination. researchgate.net While direct mechanistic studies on 2-(2-Iodophenyl)acetamide are not extensively detailed in the provided results, the principles from related systems provide a framework for understanding its reactivity. For example, the study of bifunctional organometallic catalysis highlights how ligands capable of proton transfer or hydrogen bonding can significantly accelerate reactions like alkyne hydration and alkene isomerization. iupac.org This suggests that the acetamide group in this compound could potentially influence catalytic cycles through similar interactions.

Computational Chemistry Applications (Applied to related acetamides and their derivatives)

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It is a cornerstone of modern computational chemistry, enabling the prediction of molecular properties and reaction mechanisms. ukm.my DFT calculations have been applied to various acetamide derivatives to understand their properties and reactivity. For example, DFT has been used to study the local molecular properties of acetamide derivatives as potential anti-HIV drugs and to explore the nonlinear optical (NLO) properties of aniline-based amides. researchgate.netnih.gov These studies often involve optimizing the molecular geometry and calculating various electronic properties to predict their behavior. dntb.gov.ua The accuracy of DFT calculations can be influenced by the choice of exchange-correlation functionals and basis sets. mdpi.comtuwien.ac.at Despite some limitations, DFT remains a valuable tool for understanding complex chemical systems. wikipedia.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de NBO analysis provides insights into charge transfer, hyperconjugation, and the stability of molecular structures. researcher.life For instance, in studies of acetamide derivatives, NBO analysis has been used to understand the nature of intermolecular interactions, such as those between a drug molecule and a biological target like tyrosine. nih.govresearchgate.net The analysis can reveal the donor-acceptor interactions between filled and vacant orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. nih.gov This information is crucial for understanding the forces that govern molecular recognition and binding. researcher.lifenih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. frontiersin.org The energies and shapes of these orbitals are critical for understanding a molecule's reactivity, as they govern electron transfer and excitation processes. frontiersin.org The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a larger gap generally indicates lower reactivity and higher stability. researchgate.netfrontiersin.org FMO analysis has been applied to various acetamide derivatives to predict their chemical behavior. dntb.gov.ua For example, in a study of thymol-derived phenoxy acetamide derivatives, FMO analysis was used to assess their reactivity and potential as therapeutic agents. frontiersin.orgnih.gov The distribution of HOMO and LUMO orbitals can indicate the likely sites for nucleophilic and electrophilic attack. researchgate.net

Transition State Characterization

The transition state is a fleeting, high-energy arrangement of atoms that occurs during a chemical reaction, representing the point of no return between reactants and products. mit.edu Its structure is central to understanding reaction mechanisms and rates. mit.edunih.gov While direct observation of transition states is extremely challenging due to their short lifetimes, computational methods can be used to characterize their geometry and energy. nih.gov DFT calculations, for example, can be used to locate transition state structures on the potential energy surface and calculate activation energies. mdpi.com This information is vital for predicting reaction kinetics and understanding how catalysts function to lower the activation barrier. nih.gov For instance, in enzymatic reactions, understanding the transition state is key to designing potent inhibitors that mimic this high-energy state. nih.govnih.gov

Hirshfeld Surface Analysis

A definitive Hirshfeld surface analysis for the specific chemical compound this compound is not available in the reviewed scientific literature. While crystallographic and intermolecular interaction studies have been conducted on structurally related compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, a detailed quantitative analysis of intermolecular contacts and the corresponding fingerprint plots for this compound has not been published.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules. The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of these interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.

For a comprehensive understanding of the crystal packing and stability of this compound, a dedicated study involving single-crystal X-ray diffraction followed by Hirshfeld surface analysis would be required. Such an investigation would provide precise data on the percentage contributions of various intermolecular contacts, including those involving the iodine atom (e.g., I···H, I···O, I···I), the amide group (e.g., N-H···O hydrogen bonds), and the phenyl rings (e.g., C-H···π, π···π stacking).

Without access to a published study containing this specific analysis, it is not possible to provide the detailed research findings and data tables requested for this section. The generation of such data would necessitate original experimental and computational research that is beyond the scope of this article.

Applications of 2 2 Iodophenyl Acetamide in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Molecular Architectures

2-(2-Iodophenyl)acetamide serves as a key precursor in the construction of more complex molecular frameworks, finding utility in the development of novel pharmaceuticals and agrochemicals. chemimpex.com Its utility stems from the reactivity of the carbon-iodine bond, which can readily undergo oxidative addition to transition metal centers, such as palladium, initiating a cascade of reactions. acs.org This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

Research has demonstrated its role in preparing advanced intermediates for multi-step syntheses. For instance, derivatives like N-allyl-2-(2-iodophenyl)acetamide are used as substrates in intramolecular radical cyclization reactions to produce highly functionalized indolines, which are important scaffolds in medicinal chemistry. rsc.orgresearchgate.net This process, which can be promoted by visible light, highlights the compound's adaptability as a building block for creating intricate polycyclic systems without the need for a transition metal photocatalyst. rsc.org The ability to participate in such a diverse array of reactions makes this compound a cornerstone for the synthesis of complex target molecules. evitachem.com

Heterocyclic Compound Synthesis

A significant application of this compound and its derivatives is in the synthesis of heterocyclic compounds. The ortho-disubstituted aromatic ring is perfectly arranged for intramolecular cyclization reactions, which are often the most efficient methods for constructing cyclic systems. Palladium-catalyzed reactions, in particular, have been extensively studied to convert this compound derivatives into valuable nitrogen- and oxygen-containing heterocycles. acs.orgresearchgate.net

The synthesis of isoquinoline (B145761) frameworks, which are prevalent in many biologically active natural products and pharmaceuticals, can be achieved using this compound as a starting material. acs.orgthieme-connect.denumberanalytics.com Research by Catellani and colleagues has shown that aryl palladium complexes can be prepared from the oxidative addition of this compound to a palladium(0) source. acs.org

These palladium complexes can then be subjected to carbon monoxide (CO) insertion to form acyl-palladium species. Under the appropriate conditions, these intermediates undergo an intramolecular C−N reductive coupling, where the amide nitrogen attacks the newly formed acyl group, leading to the formation of an isoquinoline-based ring system. Specifically, the reaction of the acyl derivative formed from the primary amide (this compound) leads to the synthesis of isoquinoline-1,3(2H,4H)-dione. acs.org This transformation provides a direct route to functionalized isoquinoline cores that are otherwise challenging to access.

In a similar fashion, this compound derivatives are employed in the synthesis of isocoumarins, another important class of oxygen-containing heterocycles. acs.orgscholaris.caorganic-chemistry.org The synthetic strategy also relies on the formation of ortho-palladated intermediates and subsequent CO insertion. However, the reaction pathway can be selectively directed towards intramolecular C−O reductive coupling instead of C−N coupling by modifying the amide substituents. acs.org

For example, when N,N-dimethyl-2-(2-iodophenyl)acetamide is used, the corresponding acyl palladium complex preferentially undergoes cyclization via the carbonyl oxygen of the amide, resulting in intramolecular C-O bond formation. This process yields isocoumarin-based products such as 3-(methylamino)-1H-2-benzopyran-1-one and 3-(dimethylamino)-1H-2-benzopyran-1-one. acs.org The competition between C-N and C-O reductive coupling can be controlled by the nature of the substituents on the amide nitrogen, providing a versatile method for the selective synthesis of either isoquinoline or isocoumarin (B1212949) heterocycles from a common precursor. acs.org

Table 2: Synthesis of Heterocycles from this compound Derivatives

| Starting Material Derivative | Key Reagents/Catalyst | Product Type | Resulting Heterocycle |

| This compound | "Pd(dba)₂", tmeda, CO | C-N Coupling | Isoquinoline-1,3(2H,4H)-dione acs.org |

| N-Methyl-2-(2-iodophenyl)acetamide | "Pd(dba)₂", tmeda, CO | C-N/C-O Coupling | Mixture of 2-Methylisoquinoline-1,3(2H,4H)-dione and 3-(Methylamino)-1H-2-benzopyran-1-one acs.org |

| N,N-Dimethyl-2-(2-iodophenyl)acetamide | "Pd(dba)₂", tmeda, CO | C-O Coupling | 3-(Dimethylamino)-1H-2-benzopyran-1-one acs.org |

| N-Allyl-2-(2-iodophenyl)acetamide | TTMSS, Visible Light | Radical Cyclization | 1-Acetyl-3-methylindoline rsc.org |

Abbreviations: "Pd(dba)₂" = Tris(dibenzylideneacetone)dipalladium(0), tmeda = N,N,N′,N′-tetramethylethylenediamine, CO = Carbon Monoxide, TTMSS = Tris(trimethylsilyl)silane

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(2-Iodophenyl)acetamide, both ¹H NMR and ¹³C NMR are utilized to ascertain the positions of protons and carbon atoms, respectively.

In one study, the ¹H NMR spectrum of N-(2-Iodophenyl)acetamide in deuterated chloroform (B151607) (CDCl₃) showed distinct signals for the aromatic and acetamido protons. beilstein-journals.org A doublet appearing at δ 8.18 ppm was assigned to the proton at position 6 of the phenyl ring, while another doublet at δ 7.77 ppm corresponded to the proton at position 3. beilstein-journals.org The triplet of doublets at δ 7.33 ppm and the triplet at δ 6.84 ppm were attributed to the protons at positions 4 and 5, respectively. beilstein-journals.org A broad singlet at δ 7.43 ppm indicated the N-H proton of the amide group, and a sharp singlet at δ 2.23 ppm was characteristic of the methyl protons of the acetamido group. beilstein-journals.org

Another research effort reported similar ¹H NMR data in CDCl₃, with the aromatic protons resonating at δ 8.20 (d, J = 8.0 Hz, 1H), 7.77 (d, J = 7.8 Hz, 1H), 7.34 (t, J = 7.7 Hz, 1H), and 6.84 (t, J = 7.4 Hz, 1H). rsc.org The singlet for the methyl protons was observed at δ 2.24 (s, 3H). rsc.org

The ¹³C NMR spectrum provides further structural confirmation. In CDCl₃, the carbonyl carbon of the amide group was observed at δ 168.3 ppm. beilstein-journals.org The aromatic carbons showed signals at δ 138.9, 138.4, 129.4, 126.1, and 122.3 ppm, with the carbon bearing the iodine atom appearing at a distinct chemical shift of δ 90.1 ppm. beilstein-journals.org The methyl carbon of the acetamido group resonated at δ 24.9 ppm. beilstein-journals.org A separate study recorded the carbonyl carbon at δ 167.3 ppm and the carbon attached to iodine at δ 89.0 ppm. rsc.org

A different synthesis report provided ¹H NMR data in deuterated dimethyl sulfoxide (B87167) (d6-DMSO), where the chemical shifts were slightly different: δ 7.82 (d, J=8.3 Hz, 1H), 7.41 (brs s, 1H), 7.30-7.37 (m, 2H), 6.95-7.01 (m, 2H), and 3.55 (s, 2H) for the methylene (B1212753) protons.

¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ ppm) in CDCl₃ beilstein-journals.org | Chemical Shift (δ ppm) in CDCl₃ rsc.org | Chemical Shift (δ ppm) in d6-DMSO |

|---|---|---|---|

| H-6 | 8.18 (d) | 8.20 (d, J = 8.0 Hz) | 7.82 (d, J=8.3 Hz) |

| H-3 | 7.77 (d) | 7.77 (d, J = 7.8 Hz) | - |

| NH | 7.43 (brs) | 7.42 (s) | 7.41 (brs s) & 7.30-7.37 (m) |

| H-4 | 7.33 (td) | 7.34 (t, J = 7.7 Hz) | 7.30-7.37 (m) |

| H-5 | 6.84 (t) | 6.84 (t, J = 7.4 Hz) | 6.95-7.01 (m) |

| CH₃ | 2.23 (s) | 2.24 (s) | - |

| CH₂ | - | - | 3.55 (s) |

¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ ppm) beilstein-journals.org | Chemical Shift (δ ppm) rsc.org |

|---|---|---|

| C=O | 168.3 | 167.3 |

| C-Ar | 138.9, 138.4, 129.4, 126.1, 122.3 | 137.8, 137.3, 128.3, 125.0, 121.1 |

| C-I | 90.1 | 89.0 |

| CH₃ | 24.9 | 23.9 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography, it allows for the separation of complex mixtures and the identification of individual components.

In the analysis of this compound, LC-MS is frequently employed. One study reported an LCMS-B analysis with a retention time (rt) of 5.108 minutes and a molecular ion peak [M+H]⁺ at m/z 262. This corresponds to the protonated form of this compound, confirming its molecular weight of 261.06 g/mol .

Another characterization using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) also identified the molecular ion at m/z 261. rsc.org High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, which can be used to confirm the elemental formula of the compound.

For mass spectrometry compatible applications using HPLC, it is often necessary to replace phosphoric acid in the mobile phase with formic acid. sielc.com This ensures that the mobile phase is suitable for ionization in the mass spectrometer.

Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |

|---|---|---|---|---|

| LCMS-B | ESI | 262 | [M+H]⁺ | |

| GC-MS | EI | 261 | M⁺ | rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.